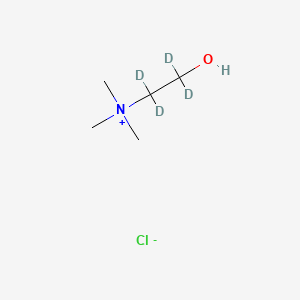

Choline-1,1,2,2-D4 chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Choline-1,1,2,2-D4 chloride, also known as this compound, is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 143.647. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Choline-1,1,2,2-D4 chloride, a stable isotope-labeled form of choline, primarily targets choline transporters and choline metabolizing enzymes . Choline is a basic constituent of lecithin found in many plants and animal organs . It is important as a precursor of acetylcholine, a key neurotransmitter, and plays a crucial role in various metabolic processes and lipid metabolism .

Mode of Action

This compound interacts with its targets by being absorbed and metabolized in the body . It is used as a tracer to study the behavior and metabolic pathways of biomolecules . As a stable isotope-labeled compound, it can be tracked through metabolic, uptake, and transport processes .

Biochemical Pathways

This compound is involved in the choline metabolic pathway . It is a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics .

Pharmacokinetics

Studies on choline, the parent compound, suggest that it follows a circadian rhythm in the body . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are expected to be similar to those of choline .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in cell membrane synthesis and neurotransmitter production . It contributes to the structural integrity of cell membranes and the production of acetylcholine, a key neurotransmitter .

Biochemische Analyse

Biochemical Properties

Choline-1,1,2,2-D4 Chloride plays a significant role in biochemical reactions. It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a major source of methyl groups in the diet, which are important for various cellular methylation reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a critical role during fetal development in influencing neural tube development as well as stem cell proliferation and apoptosis, which affect brain structure and lifelong function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .

Biologische Aktivität

Choline-1,1,2,2-D4 chloride is a stable isotope-labeled form of choline chloride, an essential nutrient that plays critical roles in various biological processes. This article discusses the biological activity of this compound, focusing on its metabolic functions, neurodevelopmental significance, and potential therapeutic applications.

- Molecular Formula : C5D4H10ClNO

- Molecular Weight : 143.6484 g/mol

- CAS Number : 285979-70-6

- Purity : >95% (HPLC)

Metabolic Functions

Choline is a precursor for several important biomolecules:

- Acetylcholine : A neurotransmitter critical for muscle control and memory.

- Phospholipids : Essential components of cell membranes.

- Betaine : Involved in methylation processes.

Choline's metabolism is crucial for maintaining cellular integrity and function. It impacts lipid transport and metabolism, influencing cholesterol levels and overall metabolic health .

Neurodevelopmental Significance

Research indicates that adequate choline intake during critical periods of development can significantly influence brain health. Key findings include:

- Neurogenesis : Choline is vital for the proliferation and differentiation of neural progenitor cells in the fetal brain. Studies have shown that maternal choline supplementation enhances cognitive function in offspring .

- Protection Against Insults : Choline supplementation may protect against neural damage from teratogenic factors such as alcohol exposure during pregnancy .

Table 1: Effects of Choline Supplementation on Neurodevelopment

| Study Type | Findings |

|---|---|

| Animal Studies | Increased hippocampal neurogenesis; improved memory function |

| Human Studies | Correlation between maternal choline intake and cognitive outcomes in children |

Case Studies

A systematic review analyzed multiple studies on choline's impact on brain development. It included 38 animal studies and 16 human studies, revealing significant benefits associated with choline supplementation during the first 1000 days of life .

Example Case Study

In a controlled trial involving pregnant women, those who supplemented their diet with choline showed improved cognitive outcomes in their children at age five compared to those who did not supplement. This underscores the role of choline in early brain development.

Toxicity and Safety Profile

This compound exhibits a low toxicity profile:

Eigenschaften

IUPAC Name |

trimethyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-HGFPCDIYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.